2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

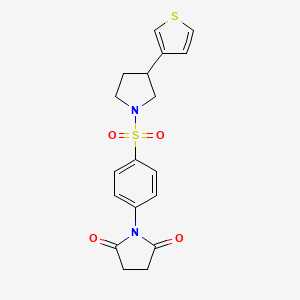

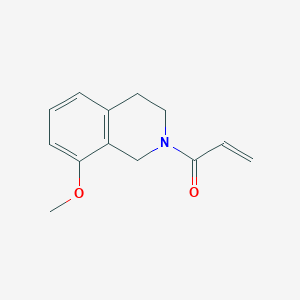

“2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1823403-05-9 . It has a molecular weight of 214.14 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is “this compound” and its InChI Code is "1S/C6H6N4O5/c7-5(13)3-1-9(2-4(11)12)8-6(3)10(14)15/h1H,2H2,(H2,7,13)(H,11,12)" .Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Its molecular weight is 214.14 .Scientific Research Applications

Chemical Synthesis and Characterization

2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid and its derivatives are instrumental in chemical synthesis, offering pathways to diverse heterocyclic compounds. The reaction of related compounds with different electrophiles leads to various cyclic products, with the reaction outcomes being highly sensitive to the reagents and the reaction medium's acidity. This enables the controlled production of unique bicyclic heterocycles from a single starting material, presenting a broad scope for creating structurally diverse compounds (Smyth et al., 2007).

Corrosion Inhibition

Derivatives of this compound show potential as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. Research indicates high inhibition efficiency, adherence to the Langmuir adsorption isotherm, and the ability to act as mixed-type inhibitors. Theoretical and experimental approaches confirm the protective layer formation on metal surfaces, highlighting the compound's utility in industrial applications (Lgaz et al., 2018).

Coordination Chemistry

This compound-related compounds demonstrate significant roles in coordination chemistry, particularly with lanthanides. Research reveals the formation of one-dimensional chain complexes and varied coordination modes of carboxylate groups, crucial for understanding metal-ligand interactions. The distinct behavior in solid-state and solution-state underscores the compound's relevance in materials science and catalysis (Chen et al., 2013).

Antibacterial and Antifungal Applications

Derivatives of this compound exhibit promising antibacterial and antifungal properties. These compounds, upon synthesis and structural characterization, show significant inhibitory activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Safety and Hazards

Properties

IUPAC Name |

2-(4-carbamoyl-3-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O5/c7-5(13)3-1-9(2-4(11)12)8-6(3)10(14)15/h1H,2H2,(H2,7,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSRVTYUVGDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

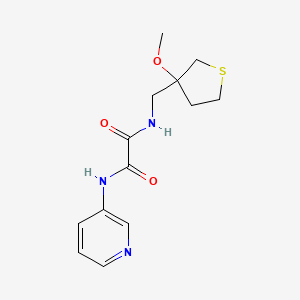

![2-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2578678.png)

![2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2578688.png)

![N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2578693.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578697.png)